(S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol hydrochloride

Chiral resolution Enantioselective synthesis Absolute configuration

Ensure stereochemical fidelity in multi-step syntheses with this (S)-enantiomer of methylthioether amino alcohol HCl. Unlike the free base or (R)-antipode, this salt form offers defined handling and enhanced stability. - **Key differentiators:** (S)-configuration fixed (SMILES: CSCC[C@H](N)C(C)(C)O.Cl), LogP 0.84 (3.7x more lipophilic than des-thio analog). - **Supply advantage:** Available at ≥95% purity from multiple vendors; 1g, 5g, 25g scales; GHS07 documented; store 2-8°C sealed.

Molecular Formula C7H18ClNOS
Molecular Weight 199.74 g/mol
CAS No. 168648-49-5
Cat. No. B1403428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol hydrochloride
CAS168648-49-5
Molecular FormulaC7H18ClNOS
Molecular Weight199.74 g/mol
Structural Identifiers
SMILESCC(C)(C(CCSC)N)O.Cl
InChIInChI=1S/C7H17NOS.ClH/c1-7(2,9)6(8)4-5-10-3;/h6,9H,4-5,8H2,1-3H3;1H/t6-;/m0./s1
InChIKeyKBXVETFSOHYWIP-RGMNGODLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol hydrochloride: Baseline Overview


(S)-3-Amino-2-methyl-5-(methylthio)-2-pentanol hydrochloride (CAS 168648-49-5) is an enantiomerically pure (S)-configured chiral amino alcohol supplied as the hydrochloride salt . It belongs to the class of vicinal amino alcohols bearing a methylthioether side chain, and is primarily utilized as a chiral building block or intermediate in pharmaceutical synthesis . The compound is commercially available from multiple suppliers at purities typically ≥95% (free base) or 95–97% (HCl salt), with a molecular weight of 163.28 g/mol (free base, C₇H₁₇NOS) or 199.74 g/mol (HCl salt, C₇H₁₈ClNOS) . Its defining features are the specific (S)-configuration at the C3 carbon, the gem-dimethyl carbinol moiety, and the methylthioethyl substituent — structural elements that collectively differentiate it from simpler amino alcohols and from its (R)-enantiomer.

1
Chiral building block with defined (S)-configuration for stereochemical control
2
Hydrochloride salt form for improved handling and storage stability
3
Methylthioether-substituted amino alcohol supporting lipophilicity-dependent workflows

Why Generic Substitution Fails: Stereochemistry and Salt Form


Substituting (S)-3-amino-2-methyl-5-(methylthio)-2-pentanol hydrochloride with its (R)-enantiomer, the free base form, or a non-thioether analog is not pharmacochemically neutral. Chiral amino alcohols are widely recognized as enantioselective intermediates whose biological and catalytic activity is exquisitely dependent on absolute configuration [1]. The (S)- and (R)-enantiomers of vicinal amino alcohols can exhibit divergent potency at enzyme targets, as documented for related chiral amino alcohol-based inhibitors where optical antipodes showed quantitatively distinct biochemical profiles [2]. Furthermore, the hydrochloride salt form enhances aqueous solubility and solid-state stability relative to the free base — a property that directly impacts handling, formulation, and reproducibility in multi-step synthetic sequences . Finally, the methylthioether side chain contributes to the compound's computed lipophilicity (LogP ≈ 0.84), which differs substantially from des-thio analogs (LogP ≈ 0.27), altering partitioning behavior in both synthetic and biological contexts . These three factors — chirality, salt form, and thioether substitution — create a combinatorial differentiation profile that makes simple analog substitution scientifically unsound without explicit re-validation.

Enantiomer Mismatch
The (R)-enantiomer possesses opposite absolute configuration; stereochemical outcomes and biological target engagement may differ significantly.
Salt Form Difference
Free base form may exhibit different solubility, stability, and handling properties compared to the hydrochloride salt, potentially affecting multi-step synthetic reproducibility.
Thioether Substituent Absence
Des-thio analogs lack the methylthioether side chain, leading to substantially different lipophilicity and partitioning behavior; direct substitution may alter reaction profiles and assay readouts.

Quantitative Differentiation Evidence Against Closest Comparators


Enantiomeric Configuration: (S)- vs. (R)-Enantiomer

The target compound is unambiguously defined as the (S)-enantiomer by its canonical SMILES string CSCC[C@H](N)C(C)(C)O.Cl, where the '@' symbol in the C@H notates the (S)-configuration at the C3 chiral center . By comparison, the (R)-enantiomer (CAS 1354942-48-5 as free base; 1408229-31-1 as HCl salt) bears the notation C@@H, corresponding to the opposite absolute configuration . This distinction is not cosmetic: chiral amino alcohols are established enantioselective intermediates whose stereochemistry governs downstream diastereoselectivity in asymmetric synthesis and target binding in biological systems [1].

Enantiomeric Configuration
Head-to-head
Target: (S)-configuration (SMILES CSCC[C@H](N)C(C)(C)O.Cl); Comparator: (R)-enantiomer (opposite absolute configuration). Non-superimposable mirror images.
Stereochemical outcome may differ; enantiomer-specific verification is required.
Canonical SMILES notation confirms absolute configuration.
Chiral resolution Enantioselective synthesis Absolute configuration

Lipophilicity Modulation by Methylthioether Substituent

The methylthioether (-SCH₃) side chain contributes significantly to the compound's lipophilicity. The target compound has a computed LogP of 0.8377 . In contrast, (S)-3-amino-2-methylpentan-2-ol (CAS 74608-29-0), the closest des-thio analog lacking the -SCH₃ group, has a computed LogP of 0.27 . The ΔLogP of +0.57 units represents an approximately 3.7-fold increase in octanol/water partition coefficient for the thioether-bearing compound, consistent with the established Hansch π constant for the -SCH₃ substituent.

Lipophilicity Modulation
Data to verify
Target compound LogP ≈ 0.84; des-thio analog LogP ≈ 0.27. ~3.7-fold higher partition coefficient for thioether-bearing compound.
Partitioning behavior may differ from des-thio analogs; method transfer may require review.
Computed LogP values; experimental confirmation recommended.
Lipophilicity LogP Methylthioether SAR

Hydrochloride Salt vs. Free Base: Stability and Handling

The hydrochloride salt form (C₇H₁₈ClNOS, MW 199.74) is commercially supplied at purities of 95–97% , whereas the free base (C₇H₁₇NOS, MW 163.28) is available at ≥95% purity . The salt form is generally recognized to provide enhanced solid-state stability, reduced hygroscopicity, and improved aqueous solubility compared to the free amine, which can undergo oxidation at the amine or thioether functionalities upon prolonged storage . The hydrochloride salt is classified with GHS07 hazard pictograms (H302, H315, H319, H335) and requires storage sealed in dry conditions at 2–8°C .

Salt Form vs. Free Base
Data to verify
HCl salt: MW 199.74, purity 95–97%, GHS07-labeled, storage 2–8°C dry. Free base: MW 163.28, purity ≥95%.
Handling and formulation behavior may differ; salt-form selection context matters for synthetic reproducibility.
Supplier specifications (Fluorochem, Combi-Blocks, etc.).
Salt form Hydrochloride Stability Solubility

Commercial Availability: (S)- vs. (R)-Enantiomer Sourcing

The (S)-enantiomer HCl salt (CAS 168648-49-5 / 1400744-21-9) is listed by multiple established suppliers including Fluorochem (95%), Combi-Blocks (95%), ChemScene (95+%), AKSci (95%), and AChemBlock (97%) . The (R)-enantiomer HCl salt (CAS 1408229-31-1) is listed by MolCore at NLT 98% purity and by a more limited set of vendors . Both enantiomers are available; however, the (S)-enantiomer appears across a broader supplier base with documented CAS registry cross-references (168648-49-5 and 1400744-21-9) that are sometimes conflated in vendor catalogs . Users must verify which CAS number corresponds to which enantiomer to avoid procurement errors.

Commercial Availability
Reported
(S)-HCl salt: ≥5 suppliers (95–97% purity). (R)-HCl salt: fewer suppliers, NLT 98% purity.
Supply chain profile may differ; procurement planning may benefit from multi-source availability of the (S)-enantiomer.
Verify CAS registry cross-references to avoid procurement errors.
Enantiomeric purity Commercial sourcing Procurement

Structural Uniqueness: Methylthioether and Gem-Dimethyl Combination

The target compound combines three structural features — (i) a chiral vicinal amino alcohol, (ii) a gem-dimethyl group at C2 (tertiary alcohol), and (iii) a methylthioethyl side chain — into a single building block. Common chiral amino alcohol intermediates such as (S)-3-amino-2-methylpentan-2-ol (CAS 74608-29-0) lack the methylthioether functionality , while methioninol (2-amino-4-(methylthio)butan-1-ol, CAS 502-83-0) is a primary alcohol with a different backbone length and lacks the gem-dimethyl substitution . This specific combination of functional groups creates a unique reactivity profile wherein the tertiary alcohol is resistant to oxidation, the primary amine can be selectively protected, and the thioether can serve as a handle for further derivatization or metal coordination .

Structural Uniqueness
Class-level
Chiral vicinal amino alcohol + gem-dimethyl (tertiary alcohol) + methylthioethyl side chain combination not found in simpler analogs.
Structural profile not replicated by common amino alcohols; synthetic context may require review.
Class-level inference based on database and catalog comparison.
Structural differentiation Functional group Building block

Optimal Application Scenarios Based on Differentiated Evidence


Enantioselective Synthesis of Chiral Drug Intermediates

In multi-step asymmetric syntheses of pharmaceutical candidates where the C3 stereocenter must be installed with absolute (S)-configuration, this compound serves as a chirality-bearing building block. The unambiguous canonical SMILES notation CSCC[C@H](N)C(C)(C)O.Cl provides structural certainty that the (S)-enantiomer, and not its (R)-antipode, is being introduced into the synthetic sequence . This is critical for routes where downstream diastereoselectivity or biological target engagement depends on the initial chiral center. Procurement teams should verify CAS registry specificity (168648-49-5 vs. 1354942-48-5) to avoid enantiomeric cross-contamination .

Synthesis of Lipophilic Peptidomimetics or Thioether Pharmacophores

The methylthioether moiety contributes a computed LogP of 0.8377 versus 0.27 for the des-thio analog, representing a 3.7-fold increase in lipophilicity . This property is valuable in the design of peptidomimetics or small-molecule probes where enhanced membrane permeability or altered pharmacokinetic partitioning is desired. The thioether also provides a site for potential late-stage functionalization (e.g., oxidation to sulfoxide/sulfone) or metal chelation, expanding synthetic versatility beyond what non-thioether amino alcohols can offer.

Laboratory Procurement Prioritizing Salt-Form Stability

The hydrochloride salt form offers practical advantages for benchtop handling: defined molecular weight (199.74 g/mol), documented GHS safety classification (GHS07, H302-H315-H319-H335), and recommended storage at 2–8°C in sealed dry containers . For procurement officers and laboratory managers, the salt form simplifies gravimetric dispensing (non-hygroscopic relative to free amine), ensures longer shelf-life under specified conditions, and comes with standardized safety documentation (SDS) from multiple suppliers — all factors that reduce operational friction in research settings.

Multi-Vendor Sourcing for Supply Chain Resilience

The (S)-enantiomer HCl salt is listed by at least five established chemical suppliers (Fluorochem, Combi-Blocks, ChemScene, AKSci, AChemBlock) with purities ranging from 95% to 97% . This breadth of commercial availability supports competitive pricing and mitigates single-supplier dependency. Procurement professionals can benchmark purity specifications, pricing tiers (e.g., 1g, 5g, 25g scales), and shipping classifications across vendors to optimize total cost of acquisition while maintaining quality requirements.

Application
Selection Property
Validation Focus
Enantioselective intermediate synthesis
(S)-configuration and enantiomeric purity
Verify CAS registry specificity to avoid enantiomeric cross-contamination
Peptidomimetic / thioether pharmacophore studies
Methylthioether contribution to lipophilicity
Confirm partition coefficient and chromatographic retention behavior in relevant media
Procurement with salt-form stability needs
Hydrochloride salt handling and storage profile
Review SDS for GHS07 classification and recommended storage (2–8°C, dry)
Multi-supplier sourcing optimization
Broad commercial availability of (S)-enantiomer HCl salt
Benchmark purity specifications and pricing across multiple vendors
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